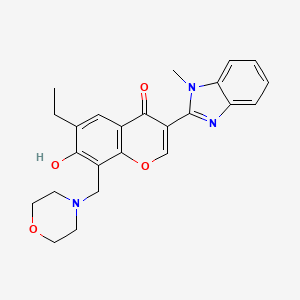

6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-(morpholin-4-ylmethyl)-4H-chromen-4-one

Description

The compound 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-(morpholin-4-ylmethyl)-4H-chromen-4-one is a synthetic coumarin derivative with a complex heterocyclic architecture. Key properties of the latter include:

- Molecular formula: C₂₅H₂₈N₄O₃

- Molecular weight: 432.51 g/mol

- Density: 1.31 ± 0.1 g/cm³ (predicted)

- Boiling point: 641.4 ± 65.0 °C (predicted)

- pKa: 6.74 ± 0.20 (predicted) .

The core structure comprises a coumarin scaffold (4H-chromen-4-one) substituted at positions 3, 6, 7, and 6.

Properties

IUPAC Name |

6-ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-(morpholin-4-ylmethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4/c1-3-15-12-16-22(29)18(24-25-19-6-4-5-7-20(19)26(24)2)14-31-23(16)17(21(15)28)13-27-8-10-30-11-9-27/h4-7,12,14,28H,3,8-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHNVKMSVYIVFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=C1O)CN3CCOCC3)OC=C(C2=O)C4=NC5=CC=CC=C5N4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-(morpholin-4-ylmethyl)-4H-chromen-4-one, also known by its CAS number 222716-47-4, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molar mass of approximately 419.47 g/mol. The compound features a chromenone backbone, which is known for various biological activities, and incorporates a benzimidazole moiety that enhances its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C24H25N3O4 |

| Molar Mass | 419.47 g/mol |

| CAS Number | 222716-47-4 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound may exert its effects by:

- Inhibition of Kinases : Similar compounds have shown activity against various kinases, suggesting potential for inhibiting pathways involved in cell proliferation and survival.

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through modulation of apoptotic pathways.

- Antioxidant Activity : The hydroxyl group present in the structure may confer antioxidant properties, potentially reducing oxidative stress in cells.

Anticancer Activity

Research has indicated that derivatives of chromenones exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction.

A notable study reported that a structurally similar compound inhibited the proliferation of acute biphenotypic leukemia cells with an IC50 value around 0.3 µM, highlighting the potential effectiveness of this class of compounds in oncology .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest efficacy against certain bacterial strains. The presence of both benzimidazole and morpholine groups may enhance membrane permeability, allowing better interaction with microbial targets.

Case Studies

- Study on Anticancer Efficacy :

- Antimicrobial Testing :

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares key structural analogs based on substituent variations, molecular properties, and synthesis

*Estimated values for the morpholine analog, assuming similar trends to the piperazine derivative.

Key Observations:

Substituent Impact on Molecular Weight :

- The piperazine analog (432.51 g/mol) is heavier than the triazole-hydroxymethyl (298.30 g/mol) and acryloyl (328.37 g/mol) derivatives due to its larger heterocyclic substituent.

- The hypothetical morpholine analog is expected to have a slightly higher molecular weight (~448.52 g/mol) due to the oxygen atom in morpholine versus nitrogen in piperazine .

Synthetic Feasibility :

- The unsubstituted benzimidazole-coumarin (210639-80-8) has a modest synthesis yield of 32%, suggesting challenges in introducing bulkier groups like piperazine or morpholine .

Acidity and Solubility: The pKa of the piperazine analog (6.74) indicates moderate basicity, likely influenced by the tertiary amine in piperazine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.